molecular formula C7H7Cl2NO B6251628 3,6-dichloro-2-methoxyaniline CAS No. 101252-85-1

3,6-dichloro-2-methoxyaniline

Cat. No.: B6251628
CAS No.: 101252-85-1
M. Wt: 192.04 g/mol
InChI Key: DSTYKCDGDXOVOZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of aniline, where the amino group is substituted with two chlorine atoms at the 3 and 6 positions and a methoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-2-methoxyaniline typically involves the nitration of 2,5-dichloroaniline followed by reduction and methylation. The nitration process introduces a nitro group, which is then reduced to an amino group. The final step involves the methylation of the hydroxyl group to form the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dichloro-2-methoxyaniline can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3,6-Dichloro-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of chlorinated anilines on cellular processes and enzyme activities.

Medicine: The compound may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: Compared to other dichloroanilines, 3,6-dichloro-2-methoxyaniline is unique due to the presence of the methoxy group at the 2 position. This structural difference can significantly impact its chemical reactivity, physical properties, and potential applications. For instance, the methoxy group can enhance the compound’s solubility in organic solvents and influence its interaction with biological targets.

Properties

CAS No.

101252-85-1

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

3,6-dichloro-2-methoxyaniline

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3

InChI Key

DSTYKCDGDXOVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)Cl)Cl

Purity

95

Origin of Product

United States

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